molecular formula C17H15NO2 B12918590 5-(4-Methoxyphenyl)-3-(4-methylphenyl)-1,2-oxazole CAS No. 37613-33-5

5-(4-Methoxyphenyl)-3-(4-methylphenyl)-1,2-oxazole

Cat. No.: B12918590
CAS No.: 37613-33-5
M. Wt: 265.31 g/mol
InChI Key: WEMVDNBMNTYXKC-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-3-(p-tolyl)isoxazole is an organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)-3-(p-tolyl)isoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methoxybenzohydroxamic acid with p-tolylacetylene in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for 5-(4-Methoxyphenyl)-3-(p-tolyl)isoxazole are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-3-(p-tolyl)isoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

    Substitution: The methoxy and tolyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens (e.g., bromine) or organometallic reagents (e.g., Grignard reagents).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

5-(4-Methoxyphenyl)-3-(p-tolyl)isoxazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-3-(p-tolyl)isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenyl isoxazole
  • p-Tolyl isoxazole
  • 3-(4-Methoxyphenyl)-5-(p-tolyl)isoxazole

Uniqueness

5-(4-Methoxyphenyl)-3-(p-tolyl)isoxazole is unique due to the presence of both methoxyphenyl and p-tolyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

37613-33-5

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

5-(4-methoxyphenyl)-3-(4-methylphenyl)-1,2-oxazole

InChI

InChI=1S/C17H15NO2/c1-12-3-5-13(6-4-12)16-11-17(20-18-16)14-7-9-15(19-2)10-8-14/h3-11H,1-2H3

InChI Key

WEMVDNBMNTYXKC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=C2)C3=CC=C(C=C3)OC

Origin of Product

United States

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